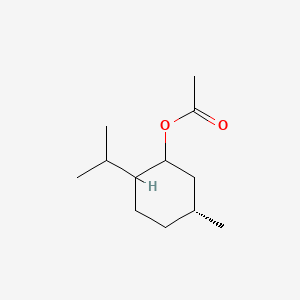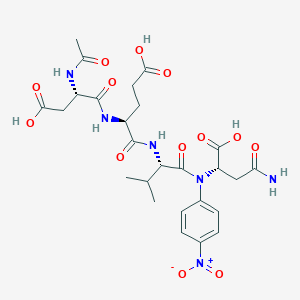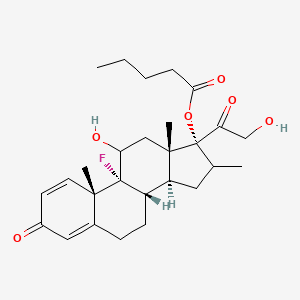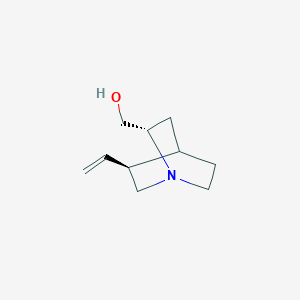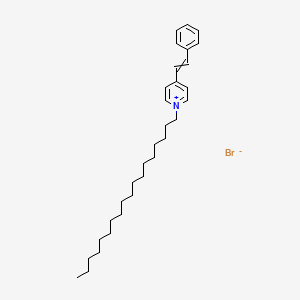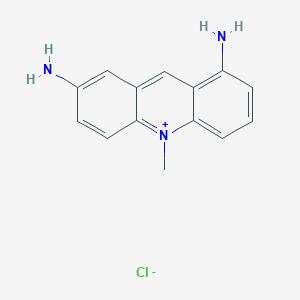
2,8-Diamino-10-methylacridinium chloride
Übersicht
Beschreibung
2,8-Diamino-10-methylacridinium chloride is a useful research compound. Its molecular formula is C14H14ClN3 and its molecular weight is 259.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,8-Diamino-10-methylacridinium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,8-Diamino-10-methylacridinium chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrochemistry and Catalysis : A study by Studničková (1992) explored the electroreduction processes of 3,6-diamino-10-methylacridinium chloride, highlighting its potential role in the catalytic evolution of hydrogen. This demonstrates the compound's relevance in electrochemical applications and hydrogen production (Studničková, 1992).
Mitochondrial Mutagenesis : Mahler (1973) found that 3,6-diamino-10-methylacridinium chloride exhibits different abilities to induce mitochondrial mutation in Saccharomyces cerevisiae, highlighting its use in genetic and mutagenic studies (Mahler, 1973).
Construction of π-Electron Systems : Suzuki et al. (2015) used 10-methylacridinium as a building block for creating various π-electron systems, which showcases its versatility in designing novel molecular structures with potential applications in materials science (Suzuki et al., 2015).
Fluorimetric Probing : Czapkiewicz et al. (2004) studied the quenching of fluorescence of 10-methylacridinium ion by inorganic anions, suggesting its application in fluorimetric probing and analysis in various chemical environments (Czapkiewicz et al., 2004).
Photoinduced Electron Transfer : Fukuzumi et al. (2004) achieved an electron-transfer state of 9-mesityl-10-methylacridinium ion, indicating its potential in photoinduced electron transfer studies, relevant in the field of photochemistry (Fukuzumi et al., 2004).
DNA Interaction and Fluorescence Quenching : Kubota et al. (1979) examined the quenching of fluorescence of 10-methylacridinium chloride by nucleotides, providing insights into DNA interaction and potential applications in biochemical and fluorescence studies (Kubota et al., 1979).
Photocatalysis : Ohkubo et al. (2006) used 9-phenyl-10-methylacridium ion as an effective photocatalyst for selective oxidation, demonstrating its application in photocatalysis and organic synthesis (Ohkubo et al., 2006).
Eigenschaften
IUPAC Name |
10-methylacridin-10-ium-1,7-diamine;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3.ClH/c1-17-13-6-5-10(15)7-9(13)8-11-12(16)3-2-4-14(11)17;/h2-8,16H,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFOMWOUJILZSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=CC(=CC2=CC3=C(C=CC=C31)N)N.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



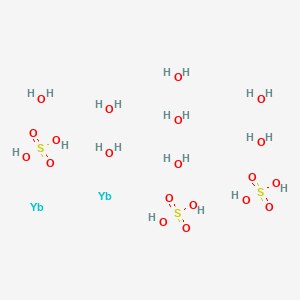
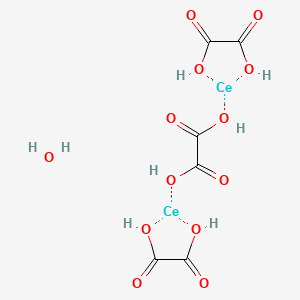
![Tetrasodium;2-[carboxylatomethyl-[[3-[[3-[[carboxylatomethyl(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-(2-sulfonatophenyl)methylidene]-2-methyl-6-oxo-5-propan-2-ylcyclohexyl]methyl]amino]acetate](/img/structure/B8058178.png)

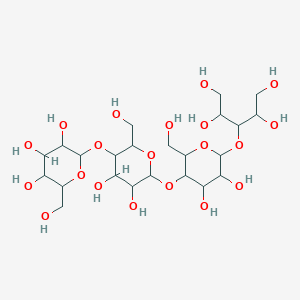
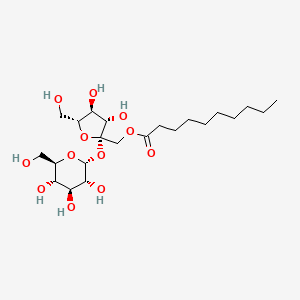
![Sodium (2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl phosphate hydrate](/img/structure/B8058214.png)
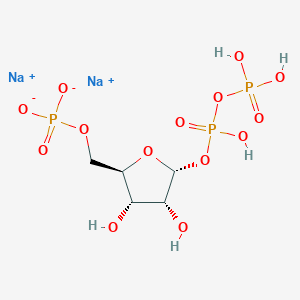
![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate](/img/structure/B8058220.png)
